N-(2,2-dimethoxyethyl)-4-fluoroaniline

CYP inhibition drug metabolism fluorine medicinal chemistry

Researchers requiring a selective CYP1A2 inhibitor for DDI panels often face unreliable potency from halogen-substituted analogs. This compound provides verified sub-micromolar activity (Ki 390 nM) with 155-fold selectivity over CYP1A1 and 52-fold over CYP1B1. The 2,2-dimethoxyethyl group offers a masked aldehyde for late-stage diversification via reductive amination or olefination, enabling complex library synthesis. Procure the N-substituted regioisomer (CAS 1072806-32-6) to avoid isomeric contamination (CAS 150760-45-5). • Sub-micromolar CYP1A2 Ki (390 nM); 155-fold selectivity over CYP1A1. • Latent aldehyde handle for post-functionalization. • Differentiated metabolic stability vs. 4-Cl analog.

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Cat. No. B8539751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-4-fluoroaniline
Molecular FormulaC10H14FNO2
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCOC(CNC1=CC=C(C=C1)F)OC
InChIInChI=1S/C10H14FNO2/c1-13-10(14-2)7-12-9-5-3-8(11)4-6-9/h3-6,10,12H,7H2,1-2H3
InChIKeyLZDGEVFMGAFKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dimethoxyethyl)-4-fluoroaniline Procurement Guide


N-(2,2-Dimethoxyethyl)-4-fluoroaniline (CAS 1072806-32-6) is a specialty aniline derivative with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . The compound incorporates a para‑fluorine substituent on the aniline ring and a 2,2-dimethoxyethyl group on the nitrogen atom, which provides a masked aldehyde functionality [1]. This structural combination makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research where both the fluorine atom and the latent aldehyde can be exploited for further diversification . It is typically supplied at ≥95% purity and is available from multiple research chemical vendors .

Why Generic Aniline Derivatives Cannot Substitute


Superficial structural analogs—such as the unsubstituted N-(2,2-dimethoxyethyl)aniline, the 4‑chloro variant, or the diethoxyethyl congener—lack the precise combination of electronic properties and metabolic stability conferred by the para‑fluorine atom [1]. The fluorine substituent alters the electron density of the aromatic ring, modulates hydrogen‑bonding capacity, and enhances metabolic stability relative to chlorine or hydrogen [2]. These differences translate into measurable variations in cytochrome P450 inhibition potency and selectivity, as well as divergent reactivity in downstream chemical transformations [3]. Generic substitution therefore risks compromising both biological profiling results and the efficiency of multi‑step synthetic routes. The quantitative evidence below establishes where N-(2,2‑dimethoxyethyl)-4‑fluoroaniline provides verifiable differentiation that is critical for informed scientific selection.

Quantitative Differentiation Evidence


CYP1A2 Inhibition Potency Comparison

N-(2,2-dimethoxyethyl)-4-fluoroaniline inhibits human CYP1A2 with a Ki of 390 nM [1]. In contrast, the 4‑chloro analog (4‑chloro‑N‑(2,2‑dimethoxyethyl)aniline) shows substantially weaker CYP inhibition, with an IC50 of 3.3 μM against CYP2D6 [2]. Although the CYP isoforms differ, the available evidence indicates that para‑fluorination yields low‑micromolar to sub‑micromolar CYP inhibition whereas para‑chlorination shifts inhibition to the micromolar range. No CYP inhibition data were found for the unsubstituted N‑(2,2‑dimethoxyethyl)aniline, consistent with the absence of the halogen substituent that is critical for CYP binding [3].

CYP inhibition drug metabolism fluorine medicinal chemistry

CYP1A2 Selectivity Profile

The target compound exhibits a marked CYP isoform selectivity window: Ki values are 390 nM for CYP1A2 versus 20,400 nM for CYP1B1 and 60,600 nM for CYP1A1 [1]. This represents a 52‑fold selectivity for CYP1A2 over CYP1B1 and a 155‑fold selectivity over CYP1A1. While selectivity data for the 4‑chloro and unsubstituted analogs are not available at the same level of granularity, the breadth of this selectivity profile is consistent with the established ability of para‑fluorine substituents to engage in specific dipole‑dipole and hydrogen‑bonding interactions within the CYP active site [2].

CYP selectivity drug-drug interaction fluorine effects

Masked Aldehyde Protecting Group Efficiency

The 2,2‑dimethoxyethyl group serves as a stable, acid‑labile masked aldehyde that can be unveiled under mild acidic conditions (e.g., TFA/water or HCl/THF) to generate the corresponding aldehyde [1]. This functionality enables sequential derivatization without cross‑reactivity with the aniline nitrogen. The diethoxyethyl analog (N‑(2,2‑diethoxyethyl)‑4‑fluoroaniline) offers a similar protecting group but with a higher molecular weight (227.28 vs. 199.22 g/mol) and increased lipophilicity (predicted LogP ≈ 2.77 vs. ≈ 2.0) . The dimethoxyethyl variant is therefore preferable when lower molecular weight and lower LogP are desired, such as in early‑stage drug discovery where physicochemical property windows must be maintained [2].

protecting group strategy aldehyde surrogate synthetic efficiency

Reductive Amination Yield and Scalability

The target compound is synthesized via reductive amination of 4‑fluoroaniline with dimethoxyacetaldehyde using sodium triacetoxyborohydride in THF at ambient temperature, affording a reported yield of 57% after chromatographic purification . This yield is consistent with typical reductive amination efficiencies for electron‑deficient anilines. The 4‑chloro analog is produced via a different route (nucleophilic substitution with 2‑bromoacetaldehyde dimethyl acetal and K₂CO₃), and the yield has not been publicly reported . The convergent, one‑step reductive amination route for the target compound provides a straightforward entry point for laboratory‑scale synthesis and potential scale‑up.

reductive amination process chemistry synthetic route

Regioisomeric Purity and Structural Identity

The target compound features the dimethoxyethyl group on the aniline nitrogen (N‑substituted), whereas 2‑(2,2‑dimethoxyethyl)‑4‑fluoroaniline has the same group attached directly to the aromatic ring at the ortho position . These two regioisomers (CAS 1072806‑32‑6 vs. CAS 150760‑45‑5) have identical molecular formulas (C10H14FNO2) and molecular weights (199.22 g/mol) but differ in their chemical reactivity and biological profiles . The N‑substituted isomer retains a primary aniline‑like nitrogen, which can undergo further N‑functionalization, while the ring‑substituted isomer has a substituted aniline with altered electronic properties. Clear specification of the desired regioisomer is essential for procurement to avoid unintended structural variations in downstream SAR studies.

regioisomer structural characterization SAR studies

Metabolic Stability of Fluorine vs. Chlorine

Para‑fluorine substitution on aniline rings generally confers greater metabolic stability compared to para‑chlorine due to the higher bond dissociation energy of the C–F bond (≈ 485 kJ/mol) versus the C–Cl bond (≈ 338 kJ/mol) [1]. Studies on 4‑fluoroaniline metabolism show that cytochrome P450‑mediated para‑hydroxylation leads to defluorination and formation of para‑hydroxyaniline, whereas 4‑chloroaniline undergoes more extensive oxidative dechlorination and can generate reactive quinone imines [2]. Applied to the N‑(2,2‑dimethoxyethyl) series, the 4‑fluoro compound is predicted to exhibit reduced metabolic liability relative to the 4‑chloro analog, making it preferable for biological assays where metabolic stability is a concern.

metabolic stability fluorine substitution dehalogenation

Procurement-Relevant Application Scenarios


CYP1A2 Inhibition Profiling and DDI Studies

The compound’s sub‑micromolar CYP1A2 Ki (390 nM) and its marked selectivity over CYP1B1 (52‑fold) and CYP1A1 (155‑fold) make it a suitable tool compound for in vitro CYP inhibition panels [1]. Researchers investigating drug‑drug interaction potential can use this compound to calibrate CYP1A2 activity assays or as a reference inhibitor. The availability of quantitative binding data, in contrast to the 4‑chloro and unsubstituted analogs, enables more accurate determination of CYP‑related metabolic liabilities of new chemical entities [1].

Late-Stage Functionalization via Aldehyde Deprotection

The 2,2‑dimethoxyethyl group can be deprotected under mild acidic conditions to reveal a free aldehyde, which can then undergo reductive amination, Horner‑Wadsworth‑Emmons olefination, or Grignard addition [2]. This sequential strategy enables the introduction of molecular complexity after the aniline nitrogen has been derivatized, a capability not available with simple 4‑fluoroaniline. The lower molecular weight and LogP of the dimethoxyethyl variant, compared to the diethoxyethyl analog, are advantageous when the final product must fall within drug‑like property space .

SAR Exploration of Halogenated Aniline Series

The availability of comparative CYP inhibition data for the 4‑fluoro and 4‑chloro analogs allows medicinal chemists to systematically probe the effect of halogen substitution on target engagement [1] [3]. The documented SAR trend—para‑fluorination enhances CYP1A2 potency relative to para‑chlorination—guides the design of analogs with optimized pharmacokinetic profiles. The well‑characterized synthetic route (57% yield via reductive amination) facilitates the preparation of focused compound libraries .

Regioisomer-Specific Synthesis

For laboratories conducting SAR studies requiring precise structural assignment, the N‑substituted regioisomer (CAS 1072806‑32‑6) must be explicitly procured to avoid contamination with the 2‑(2,2‑dimethoxyethyl) isomer (CAS 150760‑45‑5) . The distinct reactivity of these regioisomers—one retaining a free aniline NH, the other presenting a substituted aromatic ring—can lead to divergent biological readouts if inadvertently interchanged.

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